molecular formula H3O3PS B079935 Phosphorothioic acid CAS No. 13598-51-1

Phosphorothioic acid

Cat. No.: B079935
CAS No.: 13598-51-1
M. Wt: 114.06 g/mol
InChI Key: RYYWUUFWQRZTIU-UHFFFAOYSA-N
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Description

Phosphorothioic acid is an inorganic acid with the chemical formula H₃O₃PS. It is a member of the phosphorus oxoacid family and is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one sulfur atom. This compound is known for its role as a Brønsted acid, capable of donating a hydron to an acceptor (Brønsted base) .

Preparation Methods

Phosphorothioic acid can be synthesized through various methods, including:

    Sulfur Reagent and Phosphorus Reagent Reaction: One common method involves the reaction between a sulfur reagent and a phosphorus reagent.

    Industrial Production: Industrially, this compound can be produced by reacting phosphorus oxychloride with hydrogen sulfide under controlled conditions. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Phosphorothioic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can convert this compound into various phosphorus-sulfur compounds.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions include phosphorothioic esters and other phosphorus-sulfur compounds.

Scientific Research Applications

Phosphorothioic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of phosphorothioic acid involves its ability to donate a hydron, making it a potent Brønsted acid. This property allows it to participate in various biochemical and chemical reactions. In biological systems, this compound derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Phosphorothioic acid can be compared with other similar compounds such as:

This compound stands out due to its unique combination of phosphorus and sulfur atoms, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

trihydroxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYWUUFWQRZTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=S)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10101-88-9 (tri-hydrochloride salt)
Record name Thiophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8074948
Record name Phosphorothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13598-51-1
Record name Thiophosphoric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13598-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHOSPHOROTHIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYM4M7EWCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorothioic acid
Reactant of Route 2
Phosphorothioic acid

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